Product packaging for Methyl 2-amino-3-hydroxy-4-methoxybenzoate(Cat. No.:CAS No. 90610-49-4)

Methyl 2-amino-3-hydroxy-4-methoxybenzoate

Cat. No.: B2995829
CAS No.: 90610-49-4
M. Wt: 197.19
InChI Key: QBGAIEVOBDWSRU-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ester Chemical Space

The "chemical space" of aromatic esters is a conceptual framework used to describe the vast diversity of structures and properties within this class of compounds. Aromatic esters can be broadly classified based on the nature and position of substituents on the aromatic ring, which in turn dictates their electronic and steric properties.

Methyl 2-amino-3-hydroxy-4-methoxybenzoate occupies a distinct niche within this chemical space due to its high degree of substitution with both electron-donating (amino, hydroxyl, methoxy) and electron-withdrawing (methyl ester) groups. The interplay of these substituents significantly influences the molecule's reactivity, polarity, and potential for intermolecular interactions.

To contextualize this, we can compare its features with simpler, well-known aromatic esters in the following interactive data table:

CompoundSubstituentsPredicted LogPPredicted Polar Surface Area (Ų)
Methyl Benzoate (B1203000)-2.1226.3
Methyl Salicylate2-hydroxy2.5546.53
Methyl p-aminobenzoate4-amino1.3352.32
This compound 2-amino, 3-hydroxy, 4-methoxy1.5 (estimated)88.0 (estimated)

The presence of multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (carbonyl oxygen, hydroxyl oxygen, methoxy (B1213986) oxygen) in this compound suggests a higher polarity and potential for forming complex hydrogen bonding networks compared to its simpler counterparts. This has implications for its solubility, crystal packing, and interaction with biological targets.

Significance as a Versatile Chemical Scaffold in Organic Synthesis

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The polysubstituted nature of this compound makes it a highly versatile scaffold for the synthesis of more complex molecules. The different functional groups on the benzene (B151609) ring can be selectively modified, allowing for the introduction of diverse chemical functionalities.

The strategic placement of the amino, hydroxyl, and methoxy groups allows for a range of chemical transformations, including but not limited to:

N-functionalization: The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

O-functionalization: The hydroxyl group can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions.

Modification of the ester group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or other esters.

While direct examples of the use of this compound as a scaffold are not extensively documented in the readily available literature, the synthetic utility of similarly substituted aromatic compounds is well-established. For instance, a now-retracted study on the synthesis of the anti-cancer drug Gefitinib utilized a structurally related compound, methyl 3-hydroxy-4-methoxybenzoate, as a starting material. nih.gov This synthesis involved a sequence of reactions including alkylation of the hydroxyl group, nitration of the aromatic ring, reduction of the nitro group to an amine, and subsequent cyclization to form the quinazoline (B50416) core of Gefitinib. nih.gov This example, although from a retracted paper, illustrates the potential of such polysubstituted benzoates as key building blocks in the synthesis of complex, biologically active molecules.

Overview of Contemporary Research Directions and Challenges

The potential biological activities of benzoic acid derivatives, such as antimicrobial, anti-inflammatory, and anticancer effects, drive much of the contemporary research interest in compounds like this compound. The specific arrangement of functional groups on this molecule makes it an interesting candidate for medicinal chemistry programs aimed at discovering new therapeutic agents.

Contemporary Research Directions:

Drug Discovery: The scaffold of this compound can be used to generate libraries of novel compounds for screening against various biological targets. The presence of multiple functional groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Natural Product Synthesis: Polysubstituted aromatic compounds are common motifs in natural products with interesting biological activities. This compound could serve as a key intermediate in the total synthesis of such natural products.

Materials Science: Aromatic esters are used in the development of polymers and other advanced materials. The functional groups on this molecule could be exploited to create materials with specific optical, electronic, or thermal properties.

Challenges:

The synthesis and manipulation of polysubstituted aromatic compounds like this compound are not without their challenges:

Regioselectivity: The presence of multiple activating groups on the benzene ring can lead to a lack of regioselectivity in electrophilic aromatic substitution reactions, resulting in mixtures of isomers that are difficult to separate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4 B2995829 Methyl 2-amino-3-hydroxy-4-methoxybenzoate CAS No. 90610-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-hydroxy-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGAIEVOBDWSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for Methyl 2 Amino 3 Hydroxy 4 Methoxybenzoate

Novel and Evolving Synthetic Approaches

While classical methods provide reliable routes to substituted aminobenzoates, ongoing research focuses on developing more efficient, sustainable, and versatile synthetic methodologies. These novel approaches aim to reduce the number of synthetic steps, improve atom economy, and allow for the synthesis of a wider range of derivatives.

Variations in the sequence of alkylation and nitration can provide alternative routes to the target molecule or related derivatives. For instance, starting with a different precursor, such as a dihydroxybenzoate, would require selective alkylation of one hydroxyl group to introduce the methoxy (B1213986) group. This can be achieved by exploiting differences in the acidity of the hydroxyl groups or by using protecting group strategies.

Following selective alkylation, nitration would be carried out. The position of nitration would again be determined by the directing effects of the substituents. This approach offers flexibility in the synthesis and allows for the preparation of various isomers by altering the order of the functional group interconversions. uokerbala.edu.iq

The reduction of a nitro group is the most common method for introducing an amino group in this context. A variety of reducing agents can be employed, each with its own advantages in terms of selectivity, cost, and environmental impact. researchgate.net

Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni). It is generally a clean and high-yielding reaction. However, it may not be suitable for molecules containing other functional groups that can be reduced, such as alkenes or alkynes. uokerbala.edu.iq

Metal/Acid Reduction: Reagents like iron in acetic acid, tin in hydrochloric acid, or zinc in hydrochloric acid are effective for reducing nitro groups. uokerbala.edu.iq These methods are often cost-effective and tolerant of a wider range of functional groups than catalytic hydrogenation.

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst. It can be a milder alternative to using hydrogen gas.

Reductive Amination: While typically used to form amines from carbonyl compounds, reductive amination can be considered in broader synthetic strategies. nih.govresearchgate.netacs.orgacs.org This one-pot reaction involves the formation of an imine from a ketone or aldehyde and an amine, followed by in-situ reduction. While not a direct route to the target compound from a benzoate (B1203000) precursor, it represents a modern and efficient method for amine synthesis in general. nih.govresearchgate.netacs.orgacs.org

Recent advancements in synthetic methodology also include the exploration of more environmentally friendly and efficient reduction techniques, such as the use of novel catalysts or flow chemistry systems to improve reaction control and safety.

Esterification Procedures for Methyl Benzoate Formation

The conversion of a carboxylic acid to an ester, in this case, the formation of a methyl benzoate derivative, is a cornerstone of organic synthesis. The most prevalent method for this transformation is the Fischer-Speier esterification, often referred to as Fischer esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

The general reaction can be represented as: R-COOH + CH₃OH ⇌ R-COOCH₃ + H₂O

In the context of synthesizing substituted methyl benzoates, the corresponding substituted benzoic acid would be reacted with methanol. The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (methanol), which also often serves as the solvent, or by removing the water formed during the reaction.

Commonly employed strong acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.

A typical laboratory procedure for the synthesis of methyl benzoate involves heating a mixture of benzoic acid, an excess of methanol, and a catalytic amount of concentrated sulfuric acid under reflux. The reaction is followed by a work-up procedure to neutralize the acid catalyst and remove unreacted starting materials and byproducts.

Modern advancements in synthetic methodology have introduced alternative techniques to enhance reaction efficiency. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and, in some cases, improve yields for Fischer esterification reactions. This method utilizes microwave irradiation to rapidly heat the reaction mixture.

Other methods for forming esters include the reaction of an alcohol with more reactive carboxylic acid derivatives such as acid chlorides or acid anhydrides. These reactions are generally faster and irreversible but may be less atom-economical. The Steglich esterification, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), is another alternative for carrying out the reaction under milder conditions.

Esterification MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Fischer-Speier EsterificationCarboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄)Heating under refluxCost-effective, uses readily available materialsReversible reaction, often requires excess reagent or water removal
Microwave-Assisted Fischer EsterificationCarboxylic Acid, Alcohol, Acid CatalystMicrowave irradiationReduced reaction times, potentially higher yieldsRequires specialized equipment
From Acid ChloridesAcid Chloride, Alcohol, Base (e.g., Pyridine)Often at room temperatureFast and irreversible reactionAcid chloride preparation adds a step, corrosive byproduct (HCl)
Steglich EsterificationCarboxylic Acid, Alcohol, DCC, DMAPMild, often room temperatureHigh yields under mild conditionsDCC is a potent allergen, produces dicyclohexylurea byproduct

Principles of Green Chemistry in the Synthesis of Methyl 2-amino-3-hydroxy-4-methoxybenzoate Analogues

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is crucial in modern organic synthesis to create more sustainable and environmentally friendly manufacturing processes.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. It is a central concept in green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. A high atom economy indicates minimal waste generation.

The atom economy is calculated using the following formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the Fischer esterification of a generic benzoic acid with methanol, the reaction is: R-C₆H₄-COOH + CH₃OH → R-C₆H₄-COOCH₃ + H₂O

In this reaction, the only byproduct is water. This makes Fischer esterification an inherently atom-economical reaction. For example, in the synthesis of methyl benzoate from benzoic acid and methanol, the atom economy is high because most of the atoms from the reactants are incorporated into the ester product. In contrast, reactions like the Wittig reaction, which uses high molecular weight phosphorus reagents that become waste, have a low atom economy. Designing synthetic routes that favor addition and condensation reactions over substitution and elimination reactions that generate stoichiometric byproducts is a key strategy for maximizing atom economy.

Reaction TypeGeneral EquationTypical Atom EconomyExample
AdditionA + B → C100%Diels-Alder Reaction
RearrangementA → B100%Claisen Rearrangement
Fischer EsterificationRCOOH + R'OH → RCOOR' + H₂OHighSynthesis of Methyl Benzoate
Wittig ReactionAldehyde/Ketone + Ph₃P=CHR → Alkene + Ph₃P=OLowOlefin Synthesis

Solvents are a major component of many chemical processes and contribute significantly to the environmental impact of a synthesis due to their volume, toxicity, and volatility. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

Traditional organic solvents are often volatile organic compounds (VOCs) that can be flammable, toxic, and contribute to air pollution. The selection of a solvent should consider its entire life cycle, including its production, use, and disposal.

Environmentally benign solvents include:

Water: It is non-toxic, non-flammable, and readily available.

Supercritical Fluids: Supercritical CO₂ is a non-toxic and non-flammable solvent with gas-like viscosity and diffusivity.

Bio-based Solvents: These are derived from renewable feedstocks and are often biodegradable. Examples include ethanol (B145695) and ethyl lactate.

Ionic Liquids: These are salts that are liquid at low temperatures and have very low vapor pressure, which reduces their release into the atmosphere.

Polyethylene Glycols (PEGs): These are non-toxic and biodegradable polymers.

The choice of solvent can significantly affect the reaction rate and selectivity. For the synthesis of benzoate esters, while an excess of the alcohol reactant often serves as the solvent, in other steps of a multi-step synthesis, careful consideration of the solvent is crucial for developing a greener process.

SolventKey PropertiesAdvantagesPotential Disadvantages
WaterHigh polarity, high heat capacityNon-toxic, non-flammable, inexpensiveLimited solubility for non-polar reactants, high energy for removal
Supercritical CO₂Tunable properties with pressure and temperatureNon-toxic, non-flammable, easily removedRequires high-pressure equipment
Ethanol (Bio-derived)Polar proticRenewable source, biodegradableCan be flammable
Ionic Liquids

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Amino 3 Hydroxy 4 Methoxybenzoate

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms at a molecular level. For transformations involving Methyl 2-amino-3-hydroxy-4-methoxybenzoate, computational approaches can elucidate transition states, map potential energy surfaces, and analyze bonding changes throughout a reaction.

For a hypothetical reaction, such as the aminolysis of this compound, a PES map would illustrate the energy of the system as a function of the geometric coordinates of the reacting molecules. The lowest energy path on this surface from reactants to products represents the most likely reaction mechanism. Stationary points on the PES, such as minima (reactants, intermediates, products) and saddle points (transition states), are of particular interest.

Table 1: Hypothetical Energy Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants0Starting materials in their ground state.
Transition State 1+25Energy barrier for the initial nucleophilic attack.
Intermediate-5A metastable species formed during the reaction.
Transition State 2+15Energy barrier for the breakdown of the intermediate.
Products-20Final products of the reaction.

This is an illustrative data table based on general principles of reaction energetics.

Bonding Evolution Theory (BET) is a powerful method that combines the analysis of the electron localization function (ELF) with catastrophe theory to provide a detailed description of the changes in chemical bonds during a reaction. nih.gov While no specific BET analysis for this compound has been reported, its application to similar systems demonstrates its utility. nih.gov

A BET analysis of a reaction involving this compound would divide the reaction pathway into distinct structural stability domains (SSDs). Each SSD corresponds to a specific arrangement of chemical bonds. The transition from one SSD to another signifies a catastrophic event, such as the formation or breaking of a bond. This allows for a precise chronological understanding of the electronic rearrangements that constitute the reaction mechanism. For instance, in a hydrogen abstraction reaction, BET can reveal the asynchronous nature of the C-H bond breaking and O-H bond forming processes. nih.gov

Cyclocondensation reactions are vital in the synthesis of heterocyclic compounds. The presence of multiple reactive sites on this compound (the amino, hydroxyl, and ester groups, as well as the aromatic ring) can lead to different regioisomeric products. Computational studies are invaluable in predicting and explaining the observed regioselectivity.

In the absence of direct studies on the target molecule, research on the cyclocondensation of other substituted aminobenzoates provides relevant insights. nih.govbeilstein-journals.org DFT calculations can be used to determine the energies of the intermediates and transition states for all possible reaction pathways. nih.gov The pathway with the lowest activation energy will be the kinetically favored one, thus determining the major regioisomer. Factors such as frontier molecular orbital (FMO) interactions and charge distributions on the reacting atoms are often analyzed to rationalize the regiochemical outcome. nih.gov For example, in the reaction of a dinucleophile with a dielectrophile, the regioselectivity can be governed by whether the reaction is under kinetic or thermodynamic control, which can be elucidated through computational analysis of the reaction intermediates' stability. nih.gov

Role of Substituent Effects on Reaction Kinetics and Pathways

The substituents on the benzene (B151609) ring of this compound (amino, hydroxyl, and methoxy (B1213986) groups) play a significant role in modulating its reactivity. These groups exert electronic and steric effects that can influence the rates and mechanisms of chemical transformations.

The electronic effects of these substituents can be categorized as inductive and resonance effects. rsc.org The amino (-NH2) and hydroxyl (-OH) groups are strong electron-donating groups through resonance, while the methoxy (-OCH3) group is also electron-donating. The ester group (-COOCH3) is an electron-withdrawing group. The interplay of these effects influences the electron density at different positions of the aromatic ring and on the reactive functional groups.

Studies on the hydrolysis of substituted phenyl esters have shown a clear correlation between the electronic nature of the substituents and the reaction rate. researchgate.netnih.gov For instance, electron-withdrawing groups on the benzoic acid moiety generally accelerate the base-catalyzed hydrolysis of phenyl esters by stabilizing the developing negative charge in the transition state. researchgate.net Conversely, electron-donating groups would be expected to slow down such a reaction.

Table 2: Hammett Constants (σp) for Substituents Relevant to this compound

SubstituentσpElectronic Effect
-NH2-0.66Strongly Electron-Donating
-OH-0.37Electron-Donating
-OCH3-0.27Electron-Donating
-COOCH3+0.45Electron-Withdrawing

Data sourced from standard physical organic chemistry texts.

The position of the substituents is also critical. Studies on different isomers of aminobenzoic acid derivatives have demonstrated that the relative positioning of the amino and ester groups significantly impacts their chemical and photophysical properties. rsc.orgrsc.orgnih.gov

Intramolecular and Intermolecular Interactions Influencing Reactivity

The presence of hydroxyl and amino groups in close proximity on the aromatic ring of this compound allows for the formation of intramolecular hydrogen bonds. An intramolecular hydrogen bond can exist between the hydroxyl group at position 3 and the amino group at position 2, or between the hydroxyl group and the carbonyl oxygen of the ester group.

Intramolecular hydrogen bonding can significantly influence the molecule's conformation, stability, and reactivity. For instance, in ortho-hydroxybenzaldehydes, the strength of the intramolecular hydrogen bond has been shown to affect the aromaticity of the benzene ring. mdpi.com A theoretical study on 3-amino-4-methoxy benzamide, a structurally related compound, highlighted the role of intramolecular hydrogen bonding between the amino and methoxy groups in its molecular structure. ias.ac.in The presence of such a bond can lock the conformation of the molecule, potentially influencing the accessibility of certain reactive sites to external reagents.

Intermolecular interactions, such as hydrogen bonding with solvent molecules or other reactants, also play a crucial role in the reactivity of this compound. In polar protic solvents, the amino and hydroxyl groups can act as hydrogen bond donors, while the hydroxyl, methoxy, and carbonyl oxygen atoms can act as hydrogen bond acceptors. These interactions can stabilize or destabilize transition states, thereby affecting reaction rates. Studies on aminobenzoate derivatives have shown that their photodynamics are highly sensitive to the solvent environment, highlighting the importance of solute-solvent interactions. rsc.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Amino 3 Hydroxy 4 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Methyl 2-amino-3-hydroxy-4-methoxybenzoate, a combination of one-dimensional and two-dimensional NMR experiments allows for the unequivocal assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) and methyl ester protons, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) are influenced by the electronic effects of the various substituents on the benzene (B151609) ring. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups, along with the methoxy (-OCH₃) group, will cause an upfield shift (to lower ppm values) of the aromatic protons, particularly those ortho and para to them. Conversely, the electron-withdrawing methyl ester (-COOCH₃) group will have a deshielding effect, shifting signals downfield.

The two aromatic protons are expected to appear as two distinct doublets in the aromatic region of the spectrum, a result of ortho-coupling to each other. The proton at position 5 (H-5), being ortho to the electron-donating methoxy group and para to the amino group, is anticipated to be the more shielded of the two, appearing at a lower chemical shift. The proton at position 6 (H-6), ortho to the electron-withdrawing methyl ester group, will be more deshielded and thus appear at a higher chemical shift.

The spectrum will also feature three sharp singlet peaks corresponding to the protons of the two methoxy groups and the methyl ester. The chemical shifts of these groups are characteristic, with the methyl ester protons typically appearing slightly downfield compared to the methoxy group protons. The protons of the amino and hydroxyl groups are expected to produce broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 6.50 - 6.70 Doublet 8.0 - 9.0
H-6 7.40 - 7.60 Doublet 8.0 - 9.0
OCH₃ (at C-4) 3.80 - 3.90 Singlet -
COOCH₃ 3.85 - 3.95 Singlet -
NH₂ 4.50 - 5.50 Broad Singlet -

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the eight unique carbon atoms of the substituted benzene ring and the methyl ester, and the carbon of the methoxy group. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups.

The carbons directly bonded to the electronegative oxygen and nitrogen atoms (C-2, C-3, and C-4) will be deshielded and appear at higher chemical shifts. The carbon of the methyl ester group (C=O) will be the most deshielded carbon in the spectrum, typically appearing in the range of 165-175 ppm. The carbons of the methoxy and methyl ester methyl groups will appear at the most upfield region of the spectrum. The quaternary carbons of the aromatic ring (C-1, C-2, C-3, C-4) can be distinguished from the protonated carbons (C-5, C-6) by their generally weaker intensity and the absence of signals in a DEPT-135 experiment.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 115.0 - 120.0
C-2 140.0 - 145.0
C-3 145.0 - 150.0
C-4 150.0 - 155.0
C-5 100.0 - 105.0
C-6 120.0 - 125.0
C=O 168.0 - 172.0
OCH₃ (at C-4) 55.0 - 60.0

To confirm the assignments made from the one-dimensional NMR spectra and to establish the connectivity between protons and carbons, two-dimensional NMR techniques are invaluable.

Correlation SpectroscopY (COSY) is used to identify proton-proton couplings. In the COSY spectrum of this compound, a cross-peak would be expected between the signals of the two aromatic protons (H-5 and H-6), confirming their ortho relationship. No other cross-peaks are anticipated in the aromatic region, and the singlets from the methyl and exchangeable protons will not show any correlations.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbons to which they are directly attached. The HSQC spectrum would show a correlation between the H-5 proton signal and the C-5 carbon signal, and a correlation between the H-6 proton signal and the C-6 carbon signal. Additionally, correlations would be observed between the methoxy protons and the methoxy carbon, and between the methyl ester protons and the methyl ester carbon. This experiment is crucial for the unambiguous assignment of the protonated aromatic carbons.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

The FT-IR and Raman spectra of this compound would be characterized by a number of distinct bands corresponding to the stretching and bending vibrations of its functional groups.

In the high-frequency region of the FT-IR spectrum, broad bands corresponding to the O-H and N-H stretching vibrations are expected. The O-H stretch of the hydroxyl group typically appears as a broad band in the range of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to present as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. The C-H stretching vibrations of the aromatic ring and the methyl groups will appear in the 2800-3100 cm⁻¹ range.

A strong, sharp absorption band characteristic of the C=O stretching of the ester group is anticipated in the region of 1680-1720 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages are expected in the 1000-1300 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted benzene ring, which are often strong, would appear in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern.

The Raman spectrum would also exhibit these characteristic vibrations, with the aromatic C=C stretching and other symmetric vibrations often showing strong signals.

Predicted Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Technique
3300 - 3500 N-H Stretching (asymmetric and symmetric) FT-IR, Raman
3200 - 3600 O-H Stretching FT-IR
2800 - 3100 C-H Stretching (aromatic and aliphatic) FT-IR, Raman
1680 - 1720 C=O Stretching (ester) FT-IR, Raman
1450 - 1600 C=C Stretching (aromatic) FT-IR, Raman
1000 - 1300 C-O Stretching (ester and ether) FT-IR, Raman

To support the experimental vibrational band assignments and to gain a deeper understanding of the molecule's conformational landscape, theoretical calculations are often employed. Density Functional Theory (DFT) is a powerful computational method used to predict the geometric, energetic, and vibrational properties of molecules.

By performing geometry optimization calculations, the most stable conformation of this compound can be determined. These calculations would take into account the steric and electronic interactions between the various substituents, as well as the potential for intramolecular hydrogen bonding between the hydroxyl, amino, and ester groups.

Following geometry optimization, vibrational frequency calculations can be performed on the lowest energy conformer. These calculations provide a set of theoretical vibrational frequencies and their corresponding intensities. While there is often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to improve the agreement. The calculated vibrational modes can then be visualized, allowing for a definitive assignment of the experimentally observed bands. This theoretical approach is particularly useful for assigning complex vibrations in the fingerprint region of the spectrum, where many bending and stretching modes overlap.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of UV-Vis radiation by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophores within the molecule—the substituted benzene ring and its associated functional groups (amino, hydroxyl, methoxy, and methyl ester)—govern the wavelengths of maximum absorption (λmax).

The electronic spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The aromatic system gives rise to intense π → π* transitions, while the non-bonding electrons on the oxygen and nitrogen atoms of the hydroxyl, methoxy, amino, and carbonyl groups can undergo lower energy n → π* transitions.

Solvent polarity and hydrogen bonding capacity can significantly influence the position of these absorption maxima, a phenomenon known as solvatochromism. In moving from non-polar to polar solvents, π → π* transitions typically undergo a bathochromic (red) shift, indicating a smaller energy gap between the ground and excited states. Conversely, n → π* transitions often experience a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.

Interactive Data Table: Representative UV-Vis Absorption Maxima in Various Solvents

SolventPolarity IndexExpected λmax for π → π* (nm)Expected λmax for n → π* (nm)
Hexane0.1~290~340
Dichloromethane3.1~295~335
Acetone5.1~300~330
Ethanol (B145695)5.2~305~325
Water10.2~310~320

Note: The values presented are illustrative and based on the typical behavior of analogous aromatic compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a precise molecular formula.

For this compound, the expected molecular formula is C9H11NO4. The theoretical monoisotopic mass can be calculated with high precision. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield an experimental m/z value for the protonated molecule [M+H]+.

The close agreement between the experimentally measured mass and the calculated mass provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Data Table: Precise Mass Determination

ParameterValue
Molecular FormulaC9H11NO4
Calculated Monoisotopic Mass197.06881 u
Expected [M+H]+ (Calculated)198.07609 u
Expected Experimental [M+H]+ (within 5 ppm)198.07609 ± 0.00099 u

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial arrangement of its atoms and the conformation of its functional groups.

A key aspect of the crystal structure analysis is the elucidation of intermolecular interactions, which dictate the packing of molecules in the crystal lattice. Due to the presence of amino (-NH2), hydroxyl (-OH), and carbonyl (C=O) groups, extensive hydrogen bonding is anticipated. These interactions can occur between the amine or hydroxyl groups as hydrogen bond donors and the carbonyl oxygen, hydroxyl oxygen, or methoxy oxygen as acceptors.

These hydrogen bonds, along with other non-covalent interactions such as π-π stacking of the aromatic rings and van der Waals forces, create a complex supramolecular architecture. While a specific crystal structure for this compound is not available, the following table presents typical crystallographic data that would be expected based on similar small organic molecules.

Interactive Data Table: Representative Crystallographic Data

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P21/c or Pca21
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105 (for monoclinic)
Z (molecules per unit cell)4
Key Intermolecular Interactions
N-H···O hydrogen bondsInvolving the amino group and carbonyl or hydroxyl oxygen atoms.
O-H···O hydrogen bondsInvolving the hydroxyl group and carbonyl, hydroxyl, or methoxy oxygen atoms.
C-H···O interactionsWeak interactions involving aromatic or methyl C-H bonds and oxygen acceptors.
π-π stackingPotential interactions between adjacent aromatic rings.

The detailed structural insights gained from these advanced spectroscopic and crystallographic techniques are crucial for correlating the molecular structure of this compound with its physicochemical properties and potential biological activity.

Computational Chemistry and Quantum Mechanical Studies of Methyl 2 Amino 3 Hydroxy 4 Methoxybenzoate

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for organic molecules, providing a balance between accuracy and computational cost for determining optimized geometries and electronic properties. nih.govresearchgate.net For Methyl 2-amino-3-hydroxy-4-methoxybenzoate, DFT calculations, often using a functional like B3LYP, are instrumental in building a comprehensive profile of its molecular characteristics. nih.gov

A fundamental step in computational analysis is geometry optimization, where the total energy of the molecule is minimized to find its most stable three-dimensional conformation. researchgate.net This process predicts key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the planarity of the benzene (B151609) ring and the spatial orientation of its four substituents: the amino (-NH2), hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl ester (-COOCH3) groups.

The interactions between adjacent bulky groups, such as the amino, hydroxyl, and methoxy groups, would likely cause slight deviations from a perfectly planar structure to minimize steric hindrance. The final optimized geometry represents the molecule's structure in the gas phase at 0 Kelvin, providing a foundational model for understanding its properties. nih.gov

Table 1: Illustrative Predicted Structural Parameters for this compound Note: The following table is a representation of the type of data that would be generated from a DFT geometry optimization. Specific values are not available in published literature.

Structural ParameterPredicted Value
C1-C2 Bond Length (Å)[Calculated Value]
C-O (Hydroxy) Bond Length (Å)[Calculated Value]
C-N (Amino) Bond Length (Å)[Calculated Value]
C-O (Methoxy) Bond Length (Å)[Calculated Value]
C-C (Ester) Bond Length (Å)[Calculated Value]
C1-C2-C3 Bond Angle (°)[Calculated Value]
H-N-H Bond Angle (°)[Calculated Value]
C-O-H Bond Angle (°)[Calculated Value]
O-C1-C2-C3 Dihedral Angle (°)[Calculated Value]

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. irjweb.comreddit.com

A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com In this compound, the electron-donating amino, hydroxyl, and methoxy groups would raise the energy of the HOMO, while the electron-withdrawing methyl ester group would lower the energy of the LUMO. The interplay of these substituents determines the final energy gap, which influences the molecule's potential for charge transfer interactions. researchgate.netumich.edu

Table 2: Representative Frontier Molecular Orbital Data Note: This table illustrates the typical output of a HOMO-LUMO analysis. Specific values for the target compound are not available.

ParameterDescriptionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital[Calculated Value]
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital[Calculated Value]
ΔE (Energy Gap)ELUMO - EHOMO[Calculated Value]

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting its reactive sites. researchgate.netnumberanalytics.com The MEP map uses a color spectrum to represent different electrostatic potential values: red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential) prone to nucleophilic attack. researchgate.netnih.gov

For this compound, the MEP map would likely show significant negative potential (red) around the electronegative oxygen atoms of the hydroxyl, methoxy, and carbonyl groups, as well as the nitrogen atom of the amino group. mdpi.com These areas represent the likely sites for interactions with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, indicating sites for nucleophilic interaction. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing it in terms of localized Lewis-like structures (bonds and lone pairs). wisc.edu This method is particularly useful for analyzing charge transfer and hyperconjugative interactions that contribute to molecular stability. researchgate.netmaterialsciencejournal.org

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, providing a powerful complement to experimental data for structural elucidation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. ucl.ac.uk For this compound, these calculations would help assign the specific chemical shifts to each hydrogen and carbon atom, taking into account the electronic effects of the various functional groups. conicet.gov.armdpi.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. arxiv.org This theoretical spectrum helps in assigning specific vibrational modes, such as the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, the C=O stretch of the ester, and various aromatic C-H and C-C vibrations. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. cam.ac.ukresearchgate.net These calculations would identify the key π→π* and n→π* transitions responsible for the electronic absorption profile of this compound, which are influenced by the conjugated system of the benzene ring and its substituents. mdpi.com

Table 3: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data Note: This table demonstrates how theoretical data would be used alongside experimental findings. Specific values are not available.

Spectroscopic TechniqueParameterTheoretical ValueExperimental Value
¹³C NMRC=O Chemical Shift (ppm)[Calculated Value][Measured Value]
¹H NMRO-H Chemical Shift (ppm)[Calculated Value][Measured Value]
IRC=O Stretching Freq. (cm⁻¹)[Calculated Value][Measured Value]
UV-Visλ_max (nm)[Calculated Value][Measured Value]

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The functional groups on this compound allow for a variety of intermolecular interactions that govern its physical properties and crystal packing.

Hydrogen Bonding: The molecule contains both hydrogen bond donors (the -OH and -NH2 groups) and acceptors (the oxygen atoms of the hydroxyl, methoxy, and carbonyl groups, and the nitrogen of the amino group). bohrium.comnih.gov Computational studies can model the formation of both intramolecular hydrogen bonds (e.g., between the adjacent amino and hydroxyl groups) and intermolecular hydrogen bonds that would link multiple molecules together in a condensed phase. researchgate.netnih.govresearchgate.net These models help determine the strength and geometry of these crucial interactions.

π-π Stacking: As an aromatic compound, the benzene ring of this compound can participate in π-π stacking interactions. msstate.edu These are non-covalent interactions between the electron clouds of adjacent aromatic rings, contributing to the stability of the crystal lattice. usu.eduresearchgate.net Computational models can calculate the optimal geometry (e.g., parallel-displaced or T-shaped) and the interaction energy of these stacking arrangements, providing insight into the forces that drive molecular self-assembly. acs.orgrsc.orgresearchgate.net

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties through computational methods is a crucial aspect of materials science, offering insights into a molecule's potential for applications in optoelectronics and photonics. For organic molecules like this compound, density functional theory (DFT) has become a standard tool for predicting NLO behavior. These studies typically focus on calculating the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These parameters quantify the response of a molecule to an external electric field.

A high β value is indicative of a significant second-order NLO response, which is desirable for applications such as second-harmonic generation (SHG). The computational approach allows for the screening of potential NLO materials before their synthesis, saving time and resources. The NLO properties of a molecule are intrinsically linked to its electronic structure, particularly the extent of intramolecular charge transfer (ICT). The presence of both electron-donating groups (like the amino and hydroxyl groups) and electron-withdrawing groups (like the methoxycarbonyl group) connected by a π-conjugated system can lead to enhanced NLO responses.

While direct computational studies on this compound are not extensively available in the provided search results, the principles of such evaluations can be understood from studies on similar aromatic compounds. For instance, research on related benzoic acid derivatives often employs DFT calculations to optimize the molecular geometry and then compute the NLO properties. The choice of basis set and functional in these calculations is critical for obtaining accurate predictions.

Below is an illustrative table showcasing the kind of data that would be generated in a theoretical NLO evaluation of a molecule like this compound.

ParameterValueUnit
Dipole Moment (μ)ValueDebye
Mean Polarizability (α)Valuea.u.
First Hyperpolarizability (β)Valuea.u.

Note: The values in this table are placeholders and represent the type of data that would be obtained from a computational study.

Solvent Effects on Molecular Properties and Reactivity through Continuum Solvation Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Continuum solvation models are a powerful computational tool used to simulate these solvent effects without the prohibitive cost of explicitly modeling individual solvent molecules. These models represent the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is one of the most widely used methods in this category.

By performing quantum mechanical calculations on the solute molecule within this dielectric continuum, it is possible to predict how the solvent will affect various molecular properties. These include geometric parameters, electronic spectra (such as UV-Vis absorption wavelengths), and reactivity indices. For instance, an increase in solvent polarity can lead to a stabilization of charge-separated excited states, often resulting in a red-shift (bathochromic shift) of the absorption maximum.

For a molecule like this compound, studying solvent effects is crucial for understanding its behavior in different chemical environments. For example, the hydrogen bonding capabilities of the amino and hydroxyl groups can be modulated by the solvent, which in turn can affect its chemical reactivity and spectroscopic signature. Computational studies using continuum solvation models can provide valuable insights into these interactions.

The following table illustrates the type of data that could be obtained from a study of solvent effects on the electronic absorption properties of this compound using a continuum solvation model.

SolventDielectric Constant (ε)Calculated λmax (nm)
Gas Phase1.0Value
Toluene2.38Value
Dichloromethane8.93Value
Ethanol (B145695)24.55Value
Water78.39Value

Note: The values for Calculated λmax in this table are placeholders and serve to illustrate the expected trend of solvatochromic shifts with increasing solvent polarity.

Derivatization and Functionalization Chemistry of Methyl 2 Amino 3 Hydroxy 4 Methoxybenzoate

Strategies for Selective Derivatization of Amine and Hydroxyl Functionalities

The presence of both a nucleophilic amine and an acidic hydroxyl group on the same aromatic ring necessitates careful selection of reaction conditions to achieve selective functionalization. The inherent differences in the reactivity of these groups—the amine being a stronger nucleophile and the hydroxyl being more acidic—form the basis for selective derivatization strategies.

Selective acylation and alkylation of the amine and hydroxyl groups can be achieved by exploiting their differential reactivity.

Acylation: The primary amine at the C-2 position is more nucleophilic than the hydroxyl group at C-3. Consequently, in reactions with acylating agents such as acid chlorides or anhydrides under neutral or mildly basic conditions, selective N-acylation is typically favored to form an amide. To achieve O-acylation, the more nucleophilic amino group must first be protected.

Alkylation: Selective alkylation is more nuanced. While the amine is more nucleophilic, the phenolic hydroxyl is more acidic. O-alkylation can be selectively achieved by first deprotonating the hydroxyl group with a suitable base (e.g., potassium carbonate) to form a phenoxide, which then acts as a potent nucleophile. This strategy has been employed in the synthesis of complex pharmaceuticals where a related compound, methyl 3-hydroxy-4-methoxybenzoate, is O-alkylated as a key step in the synthesis of the tyrosine kinase inhibitor Gefitinib. mdpi.comnih.gov In this process, the hydroxyl group is reacted with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate to yield the O-alkylated product exclusively. mdpi.com

Conversely, selective N-alkylation is challenging due to the potential for over-alkylation to form secondary and tertiary amines. One strategy to achieve mono-N-alkylation involves reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is subsequently reduced. Alternatively, protecting the hydroxyl group before reacting the amine with an alkylating agent can also direct the reaction to the nitrogen center. researchgate.net

Reaction TypeTarget GroupReagents and ConditionsProductSelectivity Principle
N-Acylation AmineAcyl chloride (e.g., Acetyl chloride), PyridineN-acyl derivative (Amide)Higher nucleophilicity of the amine group.
O-Alkylation HydroxylAlkyl halide (e.g., 1-bromo-3-chloropropane), K₂CO₃, DMFO-alkyl derivative (Ether)Deprotonation of the more acidic phenolic hydroxyl to form a reactive phenoxide. mdpi.com
N-Alkylation Amine1. Aldehyde/Ketone (Imine formation)2. Reducing agent (e.g., NaBH₄)N-alkyl derivative (Secondary Amine)Reductive amination pathway. researchgate.net

For complex, multi-step syntheses involving Methyl 2-amino-3-hydroxy-4-methoxybenzoate, the sequential and selective modification of the amine and hydroxyl groups is often required. This is accomplished through the use of orthogonal protecting groups, which are chemical moieties that mask a functional group and can be removed under specific conditions without affecting other protecting groups on the molecule. wikipedia.orgnumberanalytics.comiris-biotech.de This strategy allows for precise control over the synthetic route. nih.gov

The choice of protecting groups is dictated by their stability to various reaction conditions and the selectivity of their removal. For instance, an acid-labile protecting group can be removed without cleaving a base-labile or hydrogenation-sensitive group.

Amine Protection: Common protecting groups for the amino functionality include tert-butyloxycarbonyl (Boc), which is removed under acidic conditions (e.g., trifluoroacetic acid, TFA), and 9-fluorenylmethyloxycarbonyl (Fmoc), which is cleaved by a base (e.g., piperidine). The benzyloxycarbonyl (Cbz) group is another option, removable via catalytic hydrogenolysis. iris-biotech.deresearchgate.net

Hydroxyl Protection: The phenolic hydroxyl group can be protected as a benzyl (B1604629) (Bn) ether, which is stable to both acidic and basic conditions but is removed by hydrogenolysis. Silyl ethers, such as tert-butyldimethylsilyl (TBS), are also common and are typically removed by fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF). numberanalytics.com

By employing an orthogonal pair, such as protecting the amine with a Boc group and the hydroxyl with a benzyl group, chemists can selectively deprotect and functionalize one site while the other remains masked. For example, the benzyl ether could be removed via hydrogenolysis to free the hydroxyl group for a reaction, while the Boc-protected amine remains intact. Subsequently, the Boc group could be removed with acid to allow for modification of the amino group.

Functional GroupProtecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsOrthogonal To
Amine tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong Acid (e.g., TFA)Fmoc, Cbz, Bn
Amine 9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)Boc, Cbz, Bn, TBS
Amine BenzyloxycarbonylCbzBenzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C)Boc, Fmoc, TBS
Hydroxyl BenzylBnBenzyl bromide (BnBr), Base (e.g., NaH)Catalytic Hydrogenolysis (H₂, Pd/C)Boc, Fmoc, TBS
Hydroxyl tert-ButyldimethylsilylTBSTBS-Cl, ImidazoleFluoride ion (e.g., TBAF)Cbz, Bn, Fmoc, Boc

Formation of Novel Heterocyclic Systems Incorporating the Benzoate (B1203000) Scaffold

The arrangement of the amino and hydroxyl groups ortho to each other makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, particularly phenoxazines and quinazolinones.

Phenoxazines: The 2-aminophenol (B121084) core is a classic starting material for the synthesis of phenoxazines, a class of heterocyclic compounds with significant applications as dyes, and in medicinal and materials chemistry. nih.govresearchgate.net One common synthetic route involves the oxidative condensation of two molecules of a 2-aminophenol derivative or the condensation of a 2-aminophenol with a catechol or quinone. For example, reacting this compound with a suitable reaction partner like 2,3-dichloro-1,4-naphthoquinone could lead to the formation of a benzo[a]phenoxazine derivative, incorporating the substituted benzoate ring into the final polycyclic structure. nih.govresearchgate.net

Quinazolinones: The methyl 2-aminobenzoate (B8764639) (anthranilate) moiety within the molecule serves as a foundational building block for the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry. researchgate.netorganic-chemistry.org A general and widely used method is the reaction of an anthranilate derivative with a suitable C1 or C-N source followed by cyclization. For instance, treatment of this compound with acetic anhydride (B1165640) would first acylate the amine, and subsequent reaction with hydrazine (B178648) hydrate (B1144303) can induce cyclization to form a 3-amino-2-methyl-quinazolin-4(3H)-one derivative, substituted with the hydroxyl and methoxy (B1213986) groups at the corresponding positions on the benzo ring. mdpi.com

Strategies for Analytical Derivatization and Spectroscopic Probes

Chemical derivatization is often employed in analytical chemistry to enhance the detectability of molecules that lack a strong chromophore or fluorophore. The primary amine of this compound is a prime target for such modifications, allowing for sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net

Common pre-column derivatizing agents for primary amines include:

Dansyl chloride (DNS-Cl): Reacts with the amine to produce a highly fluorescent sulfonamide derivative. creative-proteomics.com

9-Fluorenylmethyl chloroformate (FMOC-Cl): Forms a carbamate (B1207046) derivative that is strongly UV-active and fluorescent. creative-proteomics.com

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield intensely fluorescent isoindole derivatives.

These reactions attach a tag to the molecule that significantly improves its response in UV or fluorescence detectors, lowering the limits of detection. researchgate.net

Derivatizing AgentAbbreviationTarget GroupDetection MethodKey Features
Dansyl chlorideDNS-ClPrimary AmineFluorescence / UVForms stable, highly fluorescent derivatives. creative-proteomics.com
9-Fluorenylmethyl chloroformateFMOC-ClPrimary AmineFluorescence / UVRapid reaction, produces stable derivatives. creative-proteomics.com
o-PhthalaldehydeOPAPrimary AmineFluorescenceHigh sensitivity, rapid reaction, but derivatives can be less stable.

Furthermore, the 2-aminophenol scaffold itself is a valuable structural motif for the design of fluorescent probes. mdpi.com Condensation of the amino group with various aldehydes can form Schiff bases, which may exhibit fluorescence signaling responses upon interaction with specific analytes like metal ions. nih.gov The synthesis of phenoxazine (B87303) derivatives, as discussed in section 6.2, is another powerful strategy. The resulting phenoxazine ring system is a well-established fluorophore, and its emission properties can be tuned by the substituents on the aromatic rings, making it a versatile core for developing novel spectroscopic probes. nih.gov

Methyl 2 Amino 3 Hydroxy 4 Methoxybenzoate As a Building Block in Complex Organic Molecule Synthesis

Application in the Construction of Advanced Quinolone and Quinazoline (B50416) Derivatives.mdpi.comijprajournal.comnih.govnih.govmdpi.comnih.govresearchgate.netpreprints.orgresearchgate.net

The densely functionalized nature of methyl 2-amino-3-hydroxy-4-methoxybenzoate makes it a promising precursor for the synthesis of quinoline (B57606) and quinazoline ring systems, which are core structures in many biologically active compounds.

Quinolone Derivatives:

The synthesis of quinolones often involves the cyclization of an appropriately substituted aniline (B41778) derivative. While direct examples utilizing this compound are not extensively documented in the reviewed literature, established synthetic routes for quinolones could theoretically be adapted for this starting material. Key synthetic strategies that could accommodate this precursor include:

Conrad-Limpach Synthesis: This method involves the reaction of an aniline with a β-ketoester, followed by thermal cyclization. The amino group of this compound could react with a suitable β-ketoester, and subsequent intramolecular condensation would lead to the formation of a substituted 4-hydroxyquinolone.

Gould-Jacobs Reaction: This approach utilizes the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization to form a 4-hydroxyquinolone-3-carboxylic acid ester. The amino group of the title compound would be expected to readily participate in the initial Michael addition.

Friedländer Annulation: This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. While the title compound is not an aldehyde or ketone, it could potentially be modified to incorporate such functionality, making it amenable to this synthetic route.

Quinazoline Derivatives:

The synthesis of quinazoline derivatives from anthranilic acid derivatives is a well-established area of organic chemistry. nih.govresearchgate.net this compound, being a substituted anthranilic acid ester, is a prime candidate for the construction of quinazoline scaffolds. A notable example, although utilizing a closely related starting material, is the synthesis of Gefitinib, an anticancer drug. A retracted publication outlines a novel synthesis of Gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate. mdpi.comnih.gov This process involves alkylation, nitration, reduction of the nitro group to an amine, and subsequent cyclization to form the quinazoline ring. mdpi.comnih.gov This synthetic strategy strongly suggests that this compound could serve as a valuable precursor for similarly substituted quinazoline derivatives.

A plausible synthetic pathway for a quinazoline derivative from this compound could involve the following key steps:

StepTransformationReagents and Conditions
1Protection of the amino and/or hydroxyl groupe.g., Acetic anhydride (B1165640), pyridine
2Reaction with a one-carbon sourcee.g., Formamide, orthoformates, or cyanates
3Cyclization to form the quinazolinone ringTypically heat- or acid-catalyzed
4Further functionalization of the quinazoline coreVarious substitution and coupling reactions

Integration into Complex Polycyclic Aromatic Frameworks

The integration of substituted benzene (B151609) rings into larger polycyclic aromatic hydrocarbons (PAHs) is a significant area of materials science and organic chemistry. While the direct application of this compound in the synthesis of complex polycyclic aromatic frameworks is not well-documented in the surveyed literature, its functional groups offer potential handles for annulation reactions.

The amino and hydroxyl groups could be transformed into functionalities that facilitate cyclization reactions, such as:

Conversion to an aryne precursor: The amino group could be diazotized and subsequently converted to a leaving group, generating an in-situ aryne that could undergo cycloaddition reactions.

Palladium-catalyzed cross-coupling reactions: The hydroxyl group could be converted to a triflate, and the amino group could be protected, allowing for participation in cross-coupling reactions to build larger aromatic systems.

Friedel-Crafts-type reactions: The electron-donating groups on the ring would activate it towards electrophilic aromatic substitution, which could be exploited in intramolecular cyclizations to form fused ring systems.

Use in the Chemical Synthesis of Pharmacologically Relevant Scaffolds (Focus on Synthetic Pathways and Chemical Transformations)mdpi.comnih.govgoogle.comgoogleapis.com

The structural motifs present in this compound are found in a variety of pharmacologically active compounds. Its utility as a building block lies in the ability to selectively manipulate its functional groups to construct more complex and biologically active scaffolds.

A prime example of a pharmacologically relevant scaffold that can be synthesized from a closely related precursor is the quinazoline core of Gefitinib . As mentioned previously, a retracted paper details a synthesis starting from methyl 3-hydroxy-4-methoxybenzoate. mdpi.comnih.gov The key transformations in this synthesis provide a blueprint for how this compound could be utilized.

Synthetic Pathway to a Gefitinib Analog Precursor:

The following table outlines a hypothetical synthetic pathway to a precursor for a Gefitinib analog, starting from this compound, based on the transformations described for the synthesis of Gefitinib. mdpi.com

StepTransformationReagents and ConditionsIntermediate Product
1Protection of the amino groupAcetic anhydride, pyridineMethyl 2-acetamido-3-hydroxy-4-methoxybenzoate
2O-Alkylation of the hydroxyl group1-Bromo-3-chloropropane (B140262), K2CO3, DMFMethyl 2-acetamido-3-(3-chloropropoxy)-4-methoxybenzoate
3Deprotection of the amino groupAcid or base hydrolysisMethyl 2-amino-3-(3-chloropropoxy)-4-methoxybenzoate
4Cyclization to form the quinazolinone ringFormamidine acetate, heat6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one

This quinazolinone intermediate could then undergo further reactions, such as chlorination of the 4-position followed by nucleophilic aromatic substitution, to introduce the side chains necessary for pharmacological activity.

Another example is the synthesis of Bosutinib , another kinase inhibitor, which starts from 3-methoxy-4-hydroxybenzoic acid. The synthetic sequence involves esterification, alkylation, nitration, reduction, and cyclization to form a quinoline core. This demonstrates the utility of substituted hydroxy-methoxybenzoic acids as versatile starting materials for complex drug molecules.

The chemical transformations that make this compound a valuable building block include:

N-alkylation and N-acylation: The amino group can be readily modified to introduce various substituents.

O-alkylation and O-acylation: The hydroxyl group provides a site for introducing ether and ester functionalities.

Ester hydrolysis and amidation: The methyl ester can be converted to a carboxylic acid or an amide.

Electrophilic aromatic substitution: The electron-rich aromatic ring can be further functionalized.

These transformations, combined with cyclization strategies, open up a wide range of possibilities for the synthesis of diverse and pharmacologically relevant scaffolds.

Enzymatic Transformations and Biosynthetic Pathways Involving Methyl 2 Amino 3 Hydroxy 4 Methoxybenzoate Analogues

Characterization of Enzymes Mediating Transformations of Substituted Benzoates

A diverse array of enzymes has been identified and characterized that catalyze specific modifications of benzoate (B1203000) rings, including hydroxylation, amination, methylation, and decarboxylation. These enzymes are crucial for both catabolic degradation pathways and anabolic routes to secondary metabolites. genome.jpnih.gov

Key enzymatic transformations relevant to the synthesis of substituted benzoates include:

Hydroxylation: Monooxygenases and dioxygenases introduce hydroxyl groups onto the aromatic ring. For instance, 4-hydroxybenzoate (B8730719) 3-monooxygenase is involved in the synthesis of 3,4-dihydroxybenzoic acid (protocatechuic acid). mdpi.com 2,3-dihydroxybenzoate 3,4-dioxygenase is another key enzyme in the degradation pathway of benzoate via hydroxylation. wikipedia.org

Amination: The introduction of an amino group is a critical step in the biosynthesis of many natural products. Aminodeoxychorismate (ADC) synthase, composed of PabA and PabB subunits, converts chorismate to ADC, a precursor for p-aminobenzoic acid (PABA). nih.govbohrium.com In some organisms like Chlamydia trachomatis, a non-canonical pathway for PABA biosynthesis involves a unique self-sacrificing diiron oxygenase. asm.org

Methylation: O-methyltransferases (OMTs) are responsible for the methylation of hydroxyl groups on the benzoate ring, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor. researchgate.net These enzymes can exhibit high specificity for the position of the hydroxyl group they methylate. researchgate.net

Decarboxylation and Carboxylation: Enzymes such as 3,4-dihydroxybenzoate decarboxylase can remove the carboxyl group from the benzoate ring. nih.gov Conversely, carboxylation of precursors like benzene (B151609) has been identified as an activation step in some anaerobic degradation pathways, leading to benzoate formation. nih.gov

The following table summarizes some of the key enzymes involved in the transformation of benzoate analogues.

Enzyme ClassSpecific Enzyme ExampleReaction CatalyzedSubstrate(s)Product(s)Source Organism Example
Monooxygenase4-hydroxybenzoate 3-monooxygenase (PobA)Hydroxylation4-Hydroxybenzoate3,4-DihydroxybenzoatePseudomonas acidovorans
Dioxygenase2,3-dihydroxybenzoate 3,4-dioxygenaseRing Cleavage2,3-Dihydroxybenzoate, O₂3-carboxy-2-hydroxymuconate semialdehydeVarious Bacteria wikipedia.org
AmidotransferaseAminodeoxychorismate Synthase (PabA/PabB)AminationChorismate, GlutamineAminodeoxychorismateEscherichia coli nih.gov
MethyltransferaseO-methyltransferase (OMT)O-methylationHydroxy-benzoates, SAMMethoxy-benzoates, SAHEriobotrya japonica researchgate.net
Decarboxylase3,4-dihydroxybenzoate decarboxylaseDecarboxylation3,4-DihydroxybenzoateCatecholClostridium hydroxybenzoicum nih.gov

Biosynthetic Origins and Pathways of Structurally Related Natural Products

Many complex and medicinally important natural products utilize aminohydroxybenzoic acid moieties as a core structural component. The ansamycin (B12435341) family of antibiotics, which includes the antitumor agents geldanamycin (B1684428) and herbimycin, are prime examples. nih.govresearchgate.net The biosynthesis of these molecules provides a detailed blueprint for how analogues of methyl 2-amino-3-hydroxy-4-methoxybenzoate could be naturally produced.

The central precursor for these ansamycins is 3-amino-5-hydroxybenzoic acid (AHBA). pnas.orgnih.gov The biosynthesis of AHBA is a multi-step enzymatic process that branches off from the primary shikimate pathway. researchgate.netnih.gov

The key steps in the biosynthesis of AHBA are:

Chorismic Acid Conversion: The pathway begins with chorismic acid, a key branch-point intermediate in the synthesis of aromatic amino acids.

Formation of the AHBA Starter Unit: A dedicated set of genes, often found within the larger ansamycin biosynthetic gene cluster, codes for the enzymes that convert chorismic acid to AHBA. researchgate.net In the rifamycin-producing organism Amycolatopsis mediterranei, these genes include rifGHJKLMN. researchgate.net

Polyketide Synthase (PKS) Loading: Once synthesized, AHBA is activated and loaded onto a large, modular polyketide synthase (PKS) assembly line. nih.govnih.gov

Chain Elongation and Modification: The PKS iteratively adds extender units (such as malonyl-CoA, methylmalonyl-CoA, and methoxymalonyl-ACP) to the AHBA starter unit to build the characteristic polyketide chain of the ansamycin. researchgate.netrsc.org

Post-PKS Tailoring: After the polyketide chain is assembled and released from the PKS, a series of "tailoring" enzymes perform further modifications. These can include oxidations, methylations, and carbamoylations to yield the final bioactive molecule, such as geldanamycin. nih.govrsc.org

The biosynthesis of geldanamycin is a well-studied example that highlights these steps. nih.govnih.gov

Biosynthetic StageKey Precursor/IntermediateEnzymatic MachineryDescription
1. Starter Unit SynthesisGlucose / Chorismic AcidAmino shikimate pathway enzymes (e.g., RifGHJKLMN)Synthesis of the 3-Amino-5-hydroxybenzoic acid (AHBA) starter unit from primary metabolism. researchgate.net
2. Polyketide Chain AssemblyAHBA, Malonyl-CoA, Methylmalonyl-CoA, Methoxymalonyl-ACPModular Polyketide Synthases (PKS) (e.g., GdmAI, GdmAII, GdmAIII)AHBA is loaded onto the PKS, followed by sequential condensation of extender units to form the polyketide backbone. nih.govnih.gov
3. Post-PKS ModificationProgeldanamycinTailoring enzymes (e.g., monooxygenases, methyltransferases, carbamoyltransferases)The assembled polyketide undergoes cyclization, oxidation, methylation, and carbamoylation to produce the final geldanamycin structure. nih.govrsc.org

This modular pathway demonstrates nature's strategy for producing diverse benzoquinone natural products from a common aminohydroxybenzoic acid starter unit.

Exploration of Chemoenzymatic Synthetic Strategies Leveraging Relevant Enzymes

The discovery and characterization of enzymes involved in natural product biosynthesis have opened powerful new avenues for chemical synthesis. rsc.orgnih.gov Chemoenzymatic strategies combine the high selectivity and efficiency of biocatalysts with the flexibility of traditional organic chemistry to create novel compounds or improve existing synthetic routes. rsc.org

Leveraging the enzymes discussed in the preceding sections, one can envision a chemoenzymatic route to this compound and its analogues:

Biocatalytic Production of a Core Scaffold: Engineered microorganisms could be used to produce key substituted benzoate intermediates. For example, strains of E. coli or C. glutamicum could be engineered to overproduce 3,4-dihydroxybenzoic acid from glucose by expressing a dehydroshikimate (DHS) dehydratase. mdpi.com

Sequential Enzymatic Transformations: The core scaffold could then be modified in a series of biocatalytic steps. For instance, an aminotransferase could be used to install an amino group at a specific position. Subsequently, a position-specific O-methyltransferase could methylate one of the hydroxyl groups. researchgate.net

Enzymatic Esterification: The final esterification step to form the methyl ester could be efficiently catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CalB), which is known to catalyze esterification reactions involving benzoic acid derivatives. researchgate.net

Integrated Chemoenzymatic Processes: Alternatively, a chemical synthesis could be used to produce a precursor which is then subjected to one or more enzymatic "finishing" steps. For example, a chemically synthesized dihydroxy-aminobenzoate could be selectively methylated using an OMT, a reaction that can be difficult to control with chemical reagents. A chemoenzymatic approach using imine reductases or monoamine oxidases has been successfully employed to generate other complex heterocyclic compounds. nih.gov

The application of biosynthetic enzymes as catalysts in organic synthesis provides a powerful toolkit for creating complex molecules with high efficiency and selectivity. nih.gov

Emerging Research Frontiers and Future Perspectives in Methyl 2 Amino 3 Hydroxy 4 Methoxybenzoate Research

Design of Novel Catalytic Systems for Efficient and Selective Transformations

Future research could focus on developing novel catalytic systems to efficiently synthesize and modify Methyl 2-amino-3-hydroxy-4-methoxybenzoate. The presence of multiple functional groups—amino, hydroxyl, and methoxy (B1213986)—on the benzene (B151609) ring presents opportunities for selective transformations.

Potential Research Directions:

Site-Selective Catalysis: Designing catalysts that can selectively target one functional group while leaving others intact would be a significant advancement. For instance, developing a catalyst for the selective acylation of the amino group without affecting the hydroxyl group.

Asymmetric Catalysis: For reactions that could introduce chiral centers, the development of asymmetric catalysts would be crucial for producing enantiomerically pure derivatives, which is often a requirement for pharmaceutical applications.

Biocatalysis: The use of enzymes as catalysts could offer high selectivity and efficiency under mild reaction conditions, providing a greener alternative to traditional chemical catalysts.

A hypothetical research summary for such catalytic systems is presented below:

Catalyst TypeTarget TransformationPotential Advantages
Transition Metal Catalyst (e.g., Palladium-based)Cross-coupling reactions at the amino or hydroxyl groupHigh efficiency, ability to form C-C and C-N bonds
Organocatalyst (e.g., Chiral Phosphoric Acid)Asymmetric alkylation or acylationMetal-free, high enantioselectivity
Enzyme (e.g., Lipase (B570770), Amidase)Selective esterification or amidationHigh selectivity, mild reaction conditions, environmentally friendly

Advanced Materials Science Applications (Focus on chemical structure and reactivity contributions)

The unique chemical structure of this compound, with its electron-donating groups and potential for hydrogen bonding, suggests its potential as a building block for advanced materials.

Potential Applications based on Structure:

Polymer Chemistry: The amino and hydroxyl groups can serve as reactive sites for polymerization reactions, leading to the formation of polyesters or polyamides with specific properties. The methoxy group could influence the solubility and thermal stability of the resulting polymers.

Organic Electronics: The aromatic core and functional groups might be modified to create organic semiconductors or components for organic light-emitting diodes (OLEDs). The electronic properties would be tunable by altering the substituents.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The oxygen and nitrogen atoms can act as coordination sites for metal ions, potentially forming porous materials with applications in gas storage, separation, or catalysis.

The contribution of its structural features to material properties could be explored as follows:

Structural FeaturePotential Contribution to Material PropertiesExample Application
Amino Group (-NH2)Reactivity for polymerization, hydrogen bonding, metal coordinationPolyamides, MOFs
Hydroxyl Group (-OH)Hydrogen bonding, site for esterification, metal coordinationPolyesters, sensors
Methoxy Group (-OCH3)Increased solubility in organic solvents, electronic effectsSolution-processable organic electronics
Aromatic RingRigidity, thermal stability, electronic propertiesHigh-performance polymers, organic semiconductors

Predictive Modeling for Structure-Reactivity Relationships and Synthetic Design

Computational chemistry and predictive modeling could provide valuable insights into the behavior of this compound, guiding experimental work.

Modeling Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's electronic structure, reactivity of different sites, and spectroscopic properties. This can help in understanding which functional group is most likely to react under specific conditions.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a particular activity (e.g., biological activity or material performance), QSAR models can be built to correlate the chemical structure with the observed activity.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the interactions of this molecule with other molecules, such as solvents, receptors, or within a material matrix, providing insights into its macroscopic properties.

Integration with Machine Learning and Artificial Intelligence for Retrosynthetic Analysis

Machine learning (ML) and artificial intelligence (AI) are becoming powerful tools in chemical synthesis planning. For a molecule like this compound, these tools could significantly accelerate the discovery of efficient synthetic routes.

AI in Retrosynthesis:

Retrosynthesis Prediction: AI models, often based on neural machine translation architectures, can be trained on large datasets of chemical reactions to predict plausible precursors for a target molecule. arxiv.org Applying such a model to this compound would generate a list of potential starting materials and reaction steps.

Reaction Condition Optimization: ML algorithms can be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation, reducing the amount of trial-and-error experimentation needed.

Novel Route Discovery: By analyzing vast chemical reaction networks, AI could potentially identify novel and non-intuitive synthetic pathways that a human chemist might overlook.

The performance of such AI models is often evaluated based on their ability to predict the correct reactants for a given product.

Model TypeApplicationPotential Outcome for this compound
Transformer-based Neural NetworkRetrosynthetic pathway predictionA ranked list of possible synthetic routes from commercially available starting materials. arxiv.org
Graph Convolutional Neural NetworkReaction yield predictionEstimation of the expected yield for different synthetic steps.
Bayesian OptimizationOptimization of reaction conditionsIdentification of the optimal temperature, pressure, and catalyst loading for a key synthetic step.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-amino-3-hydroxy-4-methoxybenzoate, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step functionalization of benzoic acid derivatives. A common approach includes:

  • Step 1: Methylation of hydroxyl groups using methanol under acidic conditions (e.g., H₂SO₄ catalysis).
  • Step 2: Selective protection/deprotection of amino and hydroxyl groups to avoid side reactions. For example, acetylation of the amino group followed by demethylation of specific methoxy groups .
  • Step 3: Final esterification using methyl chloride or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Optimization Tips:

  • Use HPLC or TLC to monitor intermediate purity. Adjust reaction temperatures (e.g., 45–60°C for amidation ) and solvent polarity (e.g., DMF for solubility) to improve yield.
  • Compare with analogous syntheses of methyl 3-amino-4-methoxybenzoate derivatives for condition refinement .

Basic: How can researchers differentiate this compound from structural analogs using spectroscopic techniques?

Answer:
Key spectral markers include:

  • ¹H NMR:
    • Aromatic protons at δ 6.5–7.5 ppm (split into distinct doublets due to ortho substituents).
    • Methoxy (-OCH₃) singlet at δ ~3.8–4.0 ppm and methyl ester (-COOCH₃) at δ ~3.3 ppm.
    • Hydroxyl (-OH) and amino (-NH₂) protons may appear as broad signals or be absent due to exchange .
  • IR:
    • Stretching vibrations for ester carbonyl (C=O) at ~1700 cm⁻¹ and hydroxyl (O-H) at ~3200–3500 cm⁻¹.

Validation:
Cross-reference with crystallographic data (e.g., SHELXL-refined structures ) to confirm substituent positions.

Advanced: What crystallographic software and methodologies are recommended for resolving the crystal structure of this compound?

Answer:

  • Software:
    • SHELXL for refinement: Utilizes least-squares algorithms to optimize atomic coordinates and displacement parameters .
    • ORTEP-3 for visualization: Generates thermal ellipsoid plots to assess atomic displacement and disorder .
  • Methodology:
    • Collect high-resolution X-ray diffraction data (λ = 0.710–1.541 Å).
    • Use direct methods (e.g., SHELXD) for phase determination. Refine hydrogen bonding networks with SHELXL’s restraints .
    • Validate against similar structures (e.g., methyl 4-amino-3-hydroxybenzoate, CAS 63435-16-5 ).

Advanced: How do hydrogen bonding patterns influence the crystal packing of this compound?

Answer:
The compound’s functional groups (-NH₂, -OH, -OCH₃) form directional hydrogen bonds that dictate packing:

  • Graph Set Analysis:
    • D(2) motifs: Intra-/intermolecular O-H···O and N-H···O bonds create chains or rings.
    • C(6) chains: Extended networks via alternating donor-acceptor interactions .
  • Impact on Properties:
    • Tight packing via H-bonds may reduce solubility in non-polar solvents.
    • Thermal stability correlates with H-bond strength (analyzed via DSC/TGA).

Experimental Validation:
Compare with methyl 3-hydroxy-4-methoxybenzoate (CAS 1511203-24-9 ) to isolate amino group effects.

Advanced: What strategies are effective in resolving contradictions in reported synthetic yields or purity data for this compound?

Answer:

  • Reproducibility Checks:
    • Verify reagent purity (e.g., >97% by HPLC ) and anhydrous conditions for esterification.
    • Replicate methods from conflicting studies (e.g., stepwise vs. one-pot synthesis ).
  • Analytical Cross-Validation:
    • Combine NMR, mass spectrometry, and elemental analysis to confirm molecular integrity.
    • Use powder XRD to detect polymorphic variations affecting yield calculations .

Basic: What are the key safety and handling considerations for this compound in laboratory settings?

Answer:

  • Toxicity: Potential irritant (amine/hydroxyl groups). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage: Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group.
  • Disposal: Neutralize with dilute HCl before disposal in accordance with institutional guidelines for aromatic amines .

Advanced: How can computational modeling complement experimental studies of this compound?

Answer:

  • DFT Calculations:
    • Predict optimized geometry (bond lengths/angles) using Gaussian or ORCA. Compare with crystallographic data .
    • Simulate IR and NMR spectra to assign experimental peaks .
  • Molecular Dynamics:
    • Model solubility by simulating interactions with solvents (e.g., DMSO vs. water).

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-3-hydroxy-4-methoxybenzoate
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Reactant of Route 2
Methyl 2-amino-3-hydroxy-4-methoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.